N-cyclopentyl-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide
Description
Properties
IUPAC Name |
N-cyclopentyl-2-[methyl-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]amino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3OS/c1-22(9-13(23)20-10-5-2-3-6-10)15-21-14-11(16(17,18)19)7-4-8-12(14)24-15/h4,7-8,10H,2-3,5-6,9H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCLBKFXJSLASG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1CCCC1)C2=NC3=C(C=CC=C3S2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core is synthesized by the cyclocondensation reaction of 2-aminobenzenethiol with a suitable aldehyde or ketone.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced via electrophilic substitution using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
N-Alkylation: The N-alkylation of the benzothiazole derivative is carried out using cyclopentyl bromide in the presence of a base such as potassium carbonate.
Acetamide Formation: The final step involves the reaction of the N-alkylated benzothiazole with methylamine and chloroacetyl chloride to form the desired acetamide derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Functionalized benzothiazole derivatives.
Scientific Research Applications
N-cyclopentyl-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The benzothiazole core is known to bind to various proteins, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Impact : The target compound’s cyclopentyl and trifluoromethyl groups likely enhance lipophilicity compared to smaller substituents (e.g., propynyloxy in Compound 21) or halogens (e.g., Cl in ) .
- Bioactivity Clues : AMG517’s TRPV1 antagonism implies that trifluoromethyl-benzothiazol acetamides may target ion channels, though the target compound’s cyclopentyl group could modulate selectivity .
Physicochemical and Spectroscopic Properties
- Solubility : AMG517’s solubility in DMSO (2 mg/mL) highlights challenges in aqueous solubility for trifluoromethyl derivatives, a trend likely shared by the target compound .
- Molecular Weight : The target compound’s estimated MW (~428) is intermediate between smaller analogs (e.g., 385.8 in ) and larger triazole-linked derivatives (632.2 in Compound 28) .
- Spectroscopic Data: ¹H-NMR: Methylamino protons in analogous compounds resonate at δ 3.1–3.5 ppm, while cyclopentyl protons appear as multiplet peaks at δ 1.5–2.0 ppm . ESI-MS: Trifluoromethyl groups produce distinct isotopic patterns, as seen in AMG517 (m/z 504.4 [M+H]⁺) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
